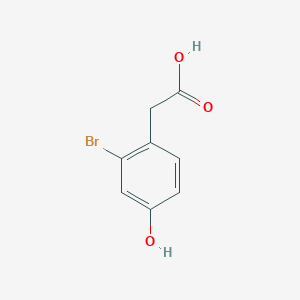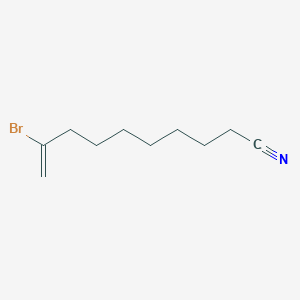
1-(4-bromobenzyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromobenzyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromobenzyl group attached to the triazole ring, which can influence its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromobenzyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced through a nucleophilic substitution reaction where a suitable bromobenzyl halide reacts with the triazole derivative.
Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the triazole derivative with a suitable amine under appropriate conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: 1-(4-Bromobenzyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The triazole ring and the carboxamide group can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium carbonate, and various nucleophiles. Typical conditions involve moderate temperatures and polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazole derivatives, while oxidation and reduction can modify the functional groups present in the molecule.
科学的研究の応用
1-(4-Bromobenzyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological activity of triazole derivatives, including their antimicrobial, antifungal, and anticancer properties.
Chemical Biology: It can serve as a probe to investigate biological pathways and molecular interactions.
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 1-(4-bromobenzyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromobenzyl group can enhance the compound’s binding affinity and specificity, while the triazole ring can interact with various biological targets through hydrogen bonding and hydrophobic interactions.
類似化合物との比較
- 1-(4-Chlorobenzyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide
- 1-(4-Fluorobenzyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide
- 1-(4-Methylbenzyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide
Comparison: Compared to its analogs, 1-(4-bromobenzyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall pharmacokinetic profile.
特性
IUPAC Name |
1-[(4-bromophenyl)methyl]-N,5-dimethyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O/c1-8-11(12(18)14-2)15-16-17(8)7-9-3-5-10(13)6-4-9/h3-6H,7H2,1-2H3,(H,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGKBSRPTHJMDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)Br)C(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601153989 |
Source


|
| Record name | 1-[(4-Bromophenyl)methyl]-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601153989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-54-6 |
Source


|
| Record name | 1-[(4-Bromophenyl)methyl]-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Bromophenyl)methyl]-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601153989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














